FLLRN

Description

Properties

IUPAC Name |

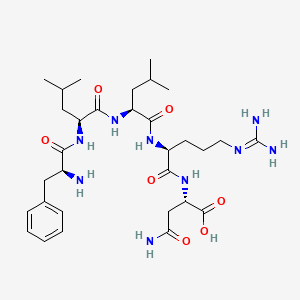

(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H51N9O7/c1-17(2)13-22(38-26(42)20(32)15-19-9-6-5-7-10-19)29(45)39-23(14-18(3)4)28(44)37-21(11-8-12-36-31(34)35)27(43)40-24(30(46)47)16-25(33)41/h5-7,9-10,17-18,20-24H,8,11-16,32H2,1-4H3,(H2,33,41)(H,37,44)(H,38,42)(H,39,45)(H,40,43)(H,46,47)(H4,34,35,36)/t20-,21-,22-,23-,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNIBLBGDVPFOO-LSBAASHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H51N9O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930999 | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

661.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141136-84-7 | |

| Record name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141136847 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-{[2-({2-[(2-Amino-1-hydroxy-3-phenylpropylidene)amino]-1-hydroxy-4-methylpentylidene}amino)-1-hydroxy-4-methylpentylidene]amino}-5-carbamimidamido-1-hydroxypentylidene)-4-iminohomoserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930999 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Phenylalanyl-leucyl-leucyl-arginyl-asparagine

This technical guide provides a comprehensive overview of the synthesis and purification of the pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn). The content is tailored for researchers, scientists, and drug development professionals, offering detailed methodologies for solid-phase peptide synthesis (SPPS) and subsequent purification by high-performance liquid chromatography (HPLC).

Introduction

The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine is a short-chain amino acid sequence with potential biological activity. While specific biological functions of this exact sequence are not extensively documented in publicly available literature, peptides of similar composition are known to be bioactive. For instance, related sequences can act as signaling molecules, enzyme substrates, or inhibitors. This guide outlines a robust methodology for the chemical synthesis and purification of this peptide to facilitate further research into its properties and potential applications.

Synthesis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine

The primary method for the synthesis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine is the well-established solid-phase peptide synthesis (SPPS) utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to a solid support resin.

Materials and Reagents

A comprehensive list of necessary materials and reagents for the synthesis is provided in the table below.

| Category | Item | Specification |

| Resin | Rink Amide MBHA Resin | 100-200 mesh, ~0.5 mmol/g substitution |

| Amino Acids | Fmoc-Asn(Trt)-OH | Trityl side-chain protection |

| Fmoc-Arg(Pbf)-OH | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl side-chain protection | |

| Fmoc-Leu-OH | - | |

| Fmoc-Phe-OH | - | |

| Coupling Reagent | HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) | - |

| Base | DIPEA (N,N-Diisopropylethylamine) | - |

| Fmoc Deprotection | 20% Piperidine in DMF | Freshly prepared |

| Solvents | DMF (N,N-Dimethylformamide) | Peptide synthesis grade |

| DCM (Dichloromethane) | ACS grade | |

| Cleavage Cocktail | Reagent R: TFA/Thioanisole/EDT/Anisole | 90:5:3:2 (v/v/v/v) |

| Precipitation | Cold Diethyl Ether | - |

Experimental Protocol: Solid-Phase Peptide Synthesis

The synthesis is performed in a stepwise manner, starting from the C-terminal amino acid (Asparagine) and proceeding to the N-terminal amino acid (Phenylalanine).

-

Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

-

First Amino Acid Coupling (Asparagine):

-

Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.

-

Wash the resin thoroughly with DMF and DCM.

-

Activate Fmoc-Asn(Trt)-OH with HBTU and DIPEA in DMF.

-

Add the activated amino acid solution to the resin and shake for 2 hours.

-

Confirm coupling completion using a Kaiser test.

-

-

Subsequent Amino Acid Couplings (Arginine, Leucine, Leucine, Phenylalanine):

-

Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence: Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-Leu-OH, and Fmoc-Phe-OH.

-

-

Final Deprotection: After the final coupling, deprotect the N-terminal Fmoc group using 20% piperidine in DMF.

-

Cleavage and Deprotection:

-

Wash the fully assembled peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail (Reagent R) for 3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.

-

Filter the resin and collect the filtrate containing the crude peptide.

-

-

Peptide Precipitation: Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Collection and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Purification of Phenylalanyl-leucyl-leucyl-arginyl-asparagine

The crude peptide obtained from synthesis contains various impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying peptides to a high degree of homogeneity.[1]

Materials and Reagents

| Category | Item | Specification |

| HPLC System | Preparative HPLC System with UV Detector | - |

| Column | C18 Reversed-Phase Column | e.g., 10 µm particle size, 250 x 21.2 mm |

| Mobile Phase A | 0.1% TFA in Water | HPLC grade |

| Mobile Phase B | 0.1% Acetonitrile with 0.1% TFA | HPLC grade |

| Sample Preparation | 0.1% TFA in Water | - |

Experimental Protocol: Reversed-Phase HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.

-

Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

-

Injection and Gradient Elution:

-

Inject the dissolved crude peptide onto the column.

-

Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% over 40 minutes) at a flow rate of 15 mL/min.

-

Monitor the elution profile at 220 nm.

-

-

Fraction Collection: Collect fractions corresponding to the major peptide peak.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified peptide as a white fluffy powder.

Characterization

The identity and purity of the final peptide should be confirmed using analytical techniques such as:

-

Analytical RP-HPLC: To determine the final purity of the peptide.

-

Mass Spectrometry (e.g., ESI-MS): To confirm the molecular weight of the synthesized peptide.

Visualizations

Synthesis Workflow

Caption: Workflow for the solid-phase synthesis of Phe-Leu-Leu-Arg-Asn.

Purification and Analysis Workflow

Caption: Workflow for the purification and analysis of the synthesized peptide.

Hypothetical Signaling Pathway

Disclaimer: The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway. This is a hypothetical representation, as the specific biological target and signaling cascade for Phenylalanyl-leucyl-leucyl-arginyl-asparagine have not been definitively identified in available scientific literature. This serves as an example of a common mechanism through which bioactive peptides exert their effects.

Caption: A hypothetical G-protein coupled receptor signaling pathway.

References

Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN): A Technical Guide to its Mechanism of Action as a Protease-Activated Receptor 1 (PAR-1) Agonist

Audience: Researchers, scientists, and drug development professionals.

Content Type: An in-depth technical guide.

Introduction

The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that serves as a valuable tool in the study of a unique class of G-protein coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). Specifically, this compound and its more extensively studied hexapeptide analog, Serinyl-phenylalanyl-leucyl-leucyl-arginyl-asparagine (Sthis compound), are selective agonists for Protease-Activated Receptor 1 (PAR-1).[1] PAR-1 is a key receptor in hemostasis and thrombosis, and it is also implicated in a variety of other physiological and pathophysiological processes, including inflammation, cell proliferation, and tissue repair.

This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its interaction with PAR-1 and the subsequent intracellular signaling cascades. It includes a summary of quantitative data, detailed experimental protocols for studying its effects, and visualizations of the key pathways and workflows.

Core Mechanism of Action

The activation of PAR-1 by its physiological agonist, thrombin, is an irreversible proteolytic event. Thrombin cleaves the N-terminal exodomain of the receptor, unmasking a new N-terminus that acts as a "tethered ligand," binding to the receptor to initiate signaling. The Sthis compound peptide mimics this newly exposed tethered ligand, thereby activating PAR-1 without the need for proteolytic cleavage.[1][2] this compound is a slightly shorter analog that also demonstrates agonistic activity at PAR-1.

Upon binding of this compound or Sthis compound, PAR-1 undergoes a conformational change that facilitates the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the associated heterotrimeric G-proteins. PAR-1 primarily couples to Gq/11 and G12/13, initiating distinct downstream signaling pathways that orchestrate a range of cellular responses.

Signaling Pathways

The activation of PAR-1 by this compound/Sthis compound triggers a cascade of intracellular events mediated by Gq and G12/13 proteins.

Gq-Mediated Pathway

The Gq-mediated pathway is central to the calcium-dependent cellular responses induced by PAR-1 activation.

Upon activation, the Gαq subunit stimulates Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol. The elevated intracellular calcium, in concert with DAG, activates isoforms of Protein Kinase C (PKC), leading to the phosphorylation of various downstream targets and culminating in cellular responses such as platelet aggregation and secretion.

G12/13-Mediated Pathway

The G12/13-mediated pathway is primarily associated with changes in cell shape and motility.

Activation of G12/13 proteins leads to the stimulation of Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA stimulates Rho-associated kinase (ROCK), which phosphorylates and activates the myosin light chain (MLC). This phosphorylation increases myosin ATPase activity and promotes the assembly of actin-myosin filaments, leading to cytoskeletal rearrangements responsible for cellular processes like platelet shape change.

Quantitative Data Summary

The following tables summarize the available quantitative data for the biological activity of this compound/Sthis compound. It is important to note that direct binding affinity data (Kd or Ki values) for this compound/Sthis compound to PAR-1 are not consistently reported in the literature. The receptor's affinity is often characterized through functional assays that measure the concentration required to elicit a half-maximal response (EC50).

Table 1: Functional Activity of Sthis compound

| Assay | Cell Type/System | Agonist | EC50 / Concentration Range | Reference |

| Platelet Aggregation (macrocyclic analogue) | Human Platelets | c[Sthis compound] | 24 µM | [3] |

| Annexin V Binding | Human Platelets | Sthis compound | 0.1 - 2000 µM | |

| PAR-1 Activation | Xenopus Oocytes | Sthis compound | ~100-fold lower than GYPGKF for PAR-4 | [1] |

| Contraction | Rat Trachea | Sthis compound | 0.1 - 30 µM |

Table 2: Binding Affinity of this compound/Sthis compound to PAR-1

| Ligand | Receptor | Method | Binding Affinity (Kd/Ki) | Reference |

| This compound/Sthis compound | PAR-1 | Various | Not readily available in the public domain. | N/A |

Note: The lack of readily available direct binding affinity data may be due to the nature of the tethered ligand mechanism, where functional activation is the more commonly characterized parameter.

Key Experimental Protocols

The following are detailed protocols for key experiments used to characterize the mechanism of action of this compound/Sthis compound.

Inositol Phosphate Accumulation Assay

This assay measures the production of inositol phosphates, a direct downstream product of PLC activation, providing a quantitative measure of Gq pathway activation.

Principle: Cells are pre-labeled with [³H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositols. Upon stimulation with an agonist like Sthis compound, PLC cleaves PIP2, releasing [³H]-inositol phosphates into the cytosol. The accumulated radiolabeled inositol phosphates are then separated by ion-exchange chromatography and quantified by liquid scintillation counting.

Protocol:

-

Cell Culture and Labeling:

-

Plate cells (e.g., HEK293 cells expressing PAR-1) in appropriate culture dishes.

-

Label the cells by incubating them overnight in inositol-free medium supplemented with [³H]-myo-inositol (typically 1-5 µCi/mL).

-

-

Stimulation:

-

Wash the cells with a suitable buffer (e.g., HEPES-buffered saline) to remove excess radiolabel.

-

Pre-incubate the cells with a lithium chloride (LiCl) solution (typically 10 mM) for 10-15 minutes. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol monophosphate.

-

Add varying concentrations of this compound/Sthis compound or control compounds to the cells and incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Extraction of Inositol Phosphates:

-

Terminate the reaction by adding ice-cold perchloric acid (e.g., 0.5 M) to lyse the cells and precipitate proteins.

-

Incubate on ice for 20-30 minutes.

-

Neutralize the extracts with a potassium hydroxide (KOH) solution.

-

Centrifuge to pellet the precipitate.

-

-

Chromatographic Separation and Quantification:

-

Apply the supernatant to an anion-exchange chromatography column (e.g., Dowex AG1-X8).

-

Wash the column to remove unincorporated [³H]-myo-inositol.

-

Elute the total [³H]-inositol phosphates with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

Quantify the radioactivity in the eluate using a liquid scintillation counter.

-

-

Data Analysis:

-

Plot the amount of [³H]-inositol phosphates produced as a function of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

-

Intracellular Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor activation.

Principle: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes exhibit a change in their fluorescent properties upon binding to free Ca²⁺. The change in fluorescence intensity is monitored in real-time using a fluorescence plate reader or microscope, providing a kinetic measurement of [Ca²⁺]i changes.

Protocol:

-

Cell Preparation and Dye Loading:

-

Harvest and resuspend cells in a physiological buffer.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, typically 1-5 µM) by incubating for 30-60 minutes at 37°C. The "AM" ester group facilitates cell permeability.

-

Wash the cells to remove extracellular dye.

-

-

Measurement of Fluorescence:

-

Transfer the cell suspension to a microplate suitable for fluorescence measurements.

-

Place the plate in a fluorescence plate reader equipped with an injection system.

-

Measure the baseline fluorescence for a short period.

-

Inject varying concentrations of this compound/Sthis compound into the wells while continuously recording the fluorescence signal.

-

Monitor the fluorescence for several minutes to capture the full kinetic profile of the calcium transient (peak and subsequent decay).

-

-

Data Analysis:

-

The change in fluorescence is typically expressed as a ratio of the fluorescence at a specific wavelength (for ratiometric dyes like Fura-2) or as a relative change from baseline (for single-wavelength dyes like Fluo-4).

-

Determine the peak response for each agonist concentration.

-

Plot the peak response as a function of agonist concentration and fit to a dose-response curve to calculate the EC50.

-

Platelet Aggregometry

This assay measures the ability of this compound/Sthis compound to induce the aggregation of platelets.

Principle: Platelet-rich plasma (PRP) is a turbid suspension. When a platelet agonist is added, platelets aggregate, forming larger clumps. This causes the turbidity of the PRP to decrease, and consequently, light transmission through the sample increases. A platelet aggregometer measures this change in light transmission over time.

Protocol:

-

Preparation of Platelet-Rich Plasma (PRP):

-

Collect whole blood into a tube containing an anticoagulant (e.g., sodium citrate).

-

Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP (supernatant) from red and white blood cells.

-

Prepare platelet-poor plasma (PPP) by centrifuging the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes. PPP is used to set the 100% light transmission baseline.

-

-

Aggregation Measurement:

-

Pipette a known volume of PRP into a cuvette containing a stir bar.

-

Place the cuvette in the heating block (37°C) of the aggregometer.

-

Set the 0% and 100% transmission levels using PRP and PPP, respectively.

-

Add a specific concentration of this compound/Sthis compound to the PRP and start recording the light transmission.

-

Monitor the aggregation for a set period (e.g., 5-10 minutes).

-

-

Data Analysis:

-

The aggregometer software generates a curve of light transmission (or % aggregation) versus time.

-

The maximum aggregation percentage is determined from the curve.

-

To determine an EC50 value, perform the assay with a range of agonist concentrations and plot the maximum aggregation against the concentration.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for characterizing the mechanism of action of a PAR-1 agonist like this compound.

Conclusion

Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) and its analog Sthis compound are potent and selective agonists of Protease-Activated Receptor 1. Their mechanism of action involves direct, non-proteolytic activation of the receptor, leading to the engagement of Gq and G12/13 G-proteins. This initiates a bifurcated signaling cascade that results in the mobilization of intracellular calcium, activation of protein kinase C, and RhoA-mediated cytoskeletal rearrangements. These signaling events collectively drive a variety of cellular responses, most notably platelet activation. The detailed understanding of the this compound/Sthis compound mechanism of action, facilitated by the experimental approaches outlined in this guide, continues to be crucial for dissecting the multifaceted roles of PAR-1 in health and disease and for the development of novel therapeutics targeting this important receptor.

References

Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Receptor Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that serves as a valuable tool in the study of Protease-Activated Receptors (PARs). It is derived from the tethered ligand sequence of PAR1 (Sthis compound), which is unmasked upon proteolytic cleavage by enzymes such as thrombin.[1] As an agonist, this compound can independently activate PAR1 and, in some contexts, PAR2, initiating a cascade of intracellular signaling events.[2] This guide provides an in-depth overview of the binding affinity of this compound to its receptors, details the experimental protocols for its characterization, and illustrates the key signaling pathways involved.

Quantitative Binding Affinity Data

The binding affinity of this compound and the closely related parent peptide Sthis compound to PAR1 and PAR2 has been characterized using various in vitro assays. The following table summarizes key quantitative data from the literature. It is important to note that reported values can vary depending on the cell type, experimental conditions, and specific assay used.

| Ligand | Receptor | Assay Type | Cell Type | Parameter | Value | Reference(s) |

| Sthis compound | PAR1 | Platelet Aggregation | Human Platelets | EC50 | ~ 1-5 µM | [2] |

| Sthis compound | PAR1 | Contraction Assay | Rat Trachea | pEC50 | ~ 5.5 | [2] |

| Sthis compound | PAR1 | Hypotension Assay (in vivo) | Anesthetized Mice | - | - | [3] |

| SLIGRL | PAR2 | Relaxation Assay | Rat Trachea | pEC50 | 5.1 ± 0.1 | [2] |

| Sthis compound | PAR2 | Cross-activation noted | Various Tissues | - | - | [2] |

| 3c (macrocyclic analogue of Sthis compound) | PAR1 | Platelet Aggregation | Human Platelets | EC50 | 24 µM | [4] |

Note: While this compound is a derivative of Sthis compound, specific binding affinity constants (Ki, Kd) for this compound are not as commonly reported as functional potencies (EC50). The data for Sthis compound is presented as a close surrogate. The peptide SLIGRL is a selective PAR2 agonist and is included for comparative purposes.

Experimental Protocols

The characterization of this compound receptor binding and functional activity relies on two primary experimental approaches: radioligand binding assays and intracellular calcium mobilization assays.

Radioligand Competition Binding Assay

This method is employed to determine the binding affinity (Ki) of a non-radiolabeled ligand (like this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the inhibition constant (Ki) of this compound for PAR1.

Materials:

-

Cells expressing PAR1 (e.g., CHO-K1 cells stably transfected with human PAR1)

-

Radiolabeled PAR1 antagonist (e.g., [³H]-SCH79797)

-

Unlabeled this compound peptide

-

Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

-

Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation fluid and counter

Protocol:

-

Cell Preparation: Culture PAR1-expressing cells to confluency. On the day of the experiment, wash the cells with PBS and gently scrape them into the binding buffer. Homogenize the cell suspension and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh binding buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Cell membrane preparation.

-

A fixed concentration of the radiolabeled antagonist.

-

Increasing concentrations of unlabeled this compound (for competition curve) or buffer alone (for total binding).

-

A high concentration of a known non-radiolabeled antagonist (for non-specific binding).

-

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation. Since PAR1 and PAR2 can couple to Gq proteins, their activation leads to a transient increase in cytosolic calcium.

Objective: To determine the potency (EC50) of this compound in activating PAR1 or PAR2.

Materials:

-

Cells expressing the target receptor (PAR1 or PAR2).

-

Pluronic F-127.

-

Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

-

This compound peptide.

-

Fluorescence microplate reader with automated injection capabilities.

Protocol:

-

Cell Plating: Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and culture overnight.

-

Dye Loading:

-

Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in the assay buffer.

-

Remove the culture medium from the cells and add the dye-loading solution.

-

Incubate the plate at 37°C for 45-60 minutes in the dark.

-

-

Washing: Gently wash the cells with the assay buffer to remove excess dye.

-

Baseline Fluorescence Reading: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence intensity (Excitation ~490 nm, Emission ~525 nm).

-

Compound Addition and Measurement:

-

Use the instrument's injector to add varying concentrations of this compound to the wells.

-

Immediately begin recording the fluorescence intensity at short intervals (e.g., every second) for a period of time (e.g., 1-3 minutes) to capture the transient calcium response.

-

-

Data Analysis:

-

The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

-

Plot the ΔF or the ratio of ΔF to baseline fluorescence (ΔF/F) against the log concentration of this compound.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.

-

Signaling Pathways and Visualizations

Upon binding of this compound to PAR1 or PAR2, a conformational change in the receptor initiates intracellular signaling through the activation of heterotrimeric G proteins. The primary signaling pathway involves the Gαq subunit, which in turn activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, a key event measured in the functional assay described above.

The following diagram illustrates a typical workflow for a competition binding assay.

Conclusion

This compound is a critical tool for dissecting the roles of PAR1 and PAR2 in physiology and disease. Understanding its binding affinity and the downstream consequences of receptor activation is fundamental for research and drug development in areas such as thrombosis, inflammation, and cancer. The experimental protocols and signaling pathway information provided in this guide offer a comprehensive resource for scientists working with this important peptide agonist.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Effect of protease-activated receptor (PAR)-1, -2 and -4-activating peptides, thrombin and trypsin in rat isolated airways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Receptor-activating peptides distinguish thrombin receptor (PAR-1) and protease activated receptor 2 (PAR-2) mediated hemodynamic responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. content.abcam.com [content.abcam.com]

An In-depth Technical Guide to the Study of Protease-Activated Receptor 1 (PAR1) and its Synthetic Agonist, FLLRN

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of Protease-Activated Receptor 1 (PAR1), a key G-protein coupled receptor involved in thrombosis, inflammation, and cellular signaling. While the peptide sequence Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a potent synthetic agonist used to probe PAR1 function, it is not an endogenous signaling molecule. The true endogenous activator of PAR1 is the protease thrombin, which employs a unique proteolytic mechanism. This document details the mechanism of PAR1 activation, its complex downstream signaling pathways, and provides a comparative analysis of its endogenous and synthetic activators. Furthermore, it offers detailed protocols for key experimental assays used in the study of PAR1, including calcium mobilization and platelet aggregation, to facilitate further research in this critical area of drug development.

Introduction: The Protease-Activated Receptor 1 (PAR1)

Protease-Activated Receptor 1 (PAR1) is a well-characterized member of the protease-activated receptor family, a unique class of G-protein coupled receptors (GPCRs). Unlike typical GPCRs that are activated by the reversible binding of a ligand, PARs are activated by the proteolytic cleavage of their extracellular N-terminus. This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate downstream signaling.

PAR1 is expressed in a wide variety of cell types, including platelets, endothelial cells, neurons, and smooth muscle cells, and plays a crucial role in hemostasis, thrombosis, and inflammation.[1] Its primary endogenous activator is thrombin, a serine protease central to the coagulation cascade.

The Synthetic Agonist this compound and its Analogs

The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) is a synthetic peptide that corresponds to a portion of the tethered ligand sequence of PAR1. While not found endogenously, this compound and its close analog Sthis compound (Seryl-phenylalanyl-leucyl-leucyl-arginyl-asparagine) are invaluable tools in PAR1 research.[2][3] They act as direct agonists, activating the receptor without the need for proteolytic cleavage, thereby allowing for the specific and controlled study of PAR1 signaling pathways.

Mechanism of PAR1 Activation

The activation of PAR1 is a two-step process, fundamentally differing for its endogenous and synthetic agonists.

-

Endogenous Activation by Thrombin: Thrombin binds to the N-terminal exodomain of PAR1 and cleaves the peptide bond between arginine-41 and serine-42.[1] This cleavage reveals a new N-terminus starting with the sequence Sthis compound, which then acts as a tethered ligand, binding intramolecularly to the second extracellular loop of the receptor to trigger a conformational change and initiate signaling.[1][2][3] This proteolytic activation is an irreversible event.[1]

-

Activation by Synthetic Agonists (e.g., this compound): Synthetic peptides like this compound and Sthis compound mimic the tethered ligand. They bind directly to the receptor's ligand-binding domain, inducing a conformational change and activating downstream signaling pathways, bypassing the need for proteolytic cleavage by thrombin.[1]

PAR1 Signaling Pathways

Upon activation, PAR1 can couple to multiple heterotrimeric G-protein families, including Gq/11, G12/13, and Gi/o, leading to the initiation of diverse downstream signaling cascades.

-

Gq/11 Pathway: This is a primary pathway for PAR1 signaling. Activation of Gq/11 leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates protein kinase C (PKC).

-

G12/13 Pathway: Coupling to G12/13 activates Rho guanine nucleotide exchange factors (RhoGEFs), leading to the activation of the small GTPase RhoA. RhoA is a key regulator of the actin cytoskeleton, influencing cell shape, migration, and smooth muscle contraction.

-

Gi/o Pathway: The Gi/o pathway activation by PAR1 leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.

Quantitative Data Presentation

The potency of PAR1 activators can vary depending on the cell type and the specific functional assay being used. The following table summarizes key quantitative data for thrombin and various synthetic PAR1 agonists.

| Agonist | Assay Type | Cell/System Type | EC50 Value (Concentration for 50% maximal effect) | Reference(s) |

| Thrombin | PAR-1 Cleavage | Human Whole Blood | 0.028 nM | [1] |

| Thrombin | Platelet Activation (CD62P) | Human Whole Blood | 0.64 nM | [1] |

| Thrombin | Inositol Trisphosphate (IP3) Signaling | Transfected Cells | 0.1 nM | [2] |

| Thrombin | Ca2+ Influx (PAR1-mediated) | Human Platelets | 6.2 nM | [3] |

| Sthis compound | Platelet Aggregation | Human Platelets | ~3 µM for full aggregation | [3] |

| Analog of Sthis compound | Platelet Aggregation | Human Platelets | 24 µM | [4] |

Note: this compound is expected to have a similar potency to Sthis compound in these assays.

Experimental Protocols

Detailed methodologies for studying PAR1 activation are crucial for reproducible research. Below are outlines for key experiments.

This assay measures the increase in intracellular calcium concentration following receptor activation, typically through the Gq/11 pathway.

Detailed Steps:

-

Cell Preparation: Seed adherent cells expressing PAR1 (e.g., HEK293 cells, endothelial cells) in a 96-well black, clear-bottom plate and culture overnight.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive dye such as Fura-2 AM (typically 1-5 µM) in a physiological buffer (e.g., HBSS) with a non-ionic surfactant like Pluronic F-127 to aid dye solubilization.

-

Incubation: Remove the culture medium from the cells and add the dye loading buffer. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells and be cleaved by intracellular esterases.

-

Washing: Gently wash the cells two to three times with the physiological buffer to remove any extracellular dye.

-

Assay: Place the plate in a fluorescence plate reader equipped with injectors. Record a baseline fluorescence reading. Inject the PAR1 agonist (e.g., this compound) at various concentrations and immediately begin recording the fluorescence signal over time. For Fura-2, ratiometric measurements are taken by alternating excitation wavelengths between 340 nm (calcium-bound) and 380 nm (calcium-unbound) while measuring emission at ~510 nm.

-

Data Analysis: The change in fluorescence ratio (340/380 nm) corresponds to the change in intracellular calcium concentration. Plot the peak response against the agonist concentration to determine the EC50 value.

This assay measures the ability of platelets to aggregate in response to an agonist.

Detailed Steps:

-

Preparation of Platelet-Rich Plasma (PRP): Draw whole blood into a tube containing an anticoagulant (e.g., sodium citrate). Centrifuge the blood at a low speed (e.g., 200 x g) for 15-20 minutes to separate the PRP from red and white blood cells.

-

Instrument Setup: Use a light transmission aggregometer. Calibrate the instrument by setting 0% aggregation with PRP and 100% aggregation with platelet-poor plasma (PPP), which is obtained by centrifuging the remaining blood at a higher speed.

-

Assay Performance: Pipette a known volume of PRP into a cuvette with a magnetic stir bar and place it in the aggregometer at 37°C. After a short incubation to establish a stable baseline, add the agonist (e.g., this compound) and record the change in light transmission over time. As platelets aggregate, the turbidity of the PRP decreases, allowing more light to pass through.

-

Data Analysis: The aggregometer software will generate aggregation curves. The maximum percentage of aggregation and the slope of the aggregation curve are key parameters. Dose-response curves can be generated to determine the EC50 of the agonist.

Conclusion

While the peptide this compound is not an endogenous molecule, its role as a specific, direct agonist of PAR1 has been fundamental to our understanding of this critical receptor. By decoupling receptor activation from proteolytic cleavage, this compound and its analogs have allowed researchers to precisely dissect the complex signaling networks downstream of PAR1. The experimental protocols detailed in this guide provide a foundation for the continued investigation of PAR1 in health and disease, with the ultimate goal of developing novel therapeutics for thrombotic and inflammatory disorders.

References

- 1. Thrombin-induced platelet activation and its inhibition by anticoagulants with different modes of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protease-activated receptor 1 is the primary mediator of thrombin-stimulated platelet procoagulant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Macrocyclic hexapeptide analogues of the thrombin receptor (PAR-1) activation motif Sthis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Structure: A Technical Guide to the Analysis of Phenylalanyl-leucyl-leucyl-arginyl-asparagine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core methodologies employed in the structural analysis of the pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn). Understanding the three-dimensional structure of peptides is paramount in drug discovery and development, as structure dictates function and interaction with biological targets. This document details the primary experimental techniques, presents data in a structured format, and visualizes the intricate workflows and pathways involved. While specific experimental data for this exact novel peptide sequence is not publicly available, this guide leverages established principles and protocols for peptide analysis, drawing parallels from similar well-studied peptides.

Introduction to Peptide Structural Analysis

The spatial arrangement of atoms in a peptide, its conformation, is fundamental to its biological activity. The analysis of a peptide's structure can be approached at different levels: the primary structure (the amino acid sequence), the secondary structure (local folding into motifs like α-helices and β-sheets), and the tertiary structure (the overall three-dimensional shape). A variety of powerful analytical techniques are employed to elucidate these structural features. The principal methods for determining the high-resolution structure of peptides are Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry.

Primary Structure Confirmation and Molecular Weight Determination

Prior to in-depth conformational analysis, the primary sequence and molecular weight of the synthesized or isolated peptide must be unequivocally confirmed.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight of a peptide with high accuracy and for confirming its amino acid sequence.[1][2][3][4][5]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: The peptide is dissolved in a suitable solvent, typically a mixture of water and acetonitrile with a small amount of formic acid to facilitate ionization.

-

Ionization: The peptide solution is introduced into the ESI source, where a high voltage is applied, causing the liquid to form a fine spray of charged droplets. As the solvent evaporates, the peptide molecules become charged ions in the gas phase.[1][4]

-

Mass Analysis: The generated ions are guided into a mass analyzer (e.g., time-of-flight (TOF), quadrupole, or Orbitrap), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

Tandem MS (MS/MS) for Sequencing: To confirm the sequence, a specific peptide ion is selected and subjected to fragmentation (e.g., through collision-induced dissociation). The resulting fragment ions are then analyzed to reveal the amino acid sequence.[4]

| Parameter | Value |

| Amino Acid Sequence | Phe-Leu-Leu-Arg-Asn |

| Molecular Formula | C33H55N9O7 |

| Monoisotopic Mass | 689.4225 g/mol |

| Average Mass | 689.849 g/mol |

Table 1: Calculated Molecular Properties of Phenylalanyl-leucyl-leucyl-arginyl-asparagine.

Three-Dimensional Structure Determination in Solution

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution, providing insights into their conformational dynamics.[6][7][8][9][10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei. For peptides, 1H, 13C, and 15N are the most commonly observed nuclei. A series of NMR experiments can provide information about through-bond and through-space atomic interactions, which are then used to calculate a three-dimensional structure.

Experimental Protocol: 2D NMR for Peptide Structure Determination

-

Sample Preparation: The peptide is dissolved in a suitable deuterated solvent (e.g., D2O or a mixture of H2O/D2O) to a concentration typically in the millimolar range. The pH is adjusted to mimic physiological conditions.

-

Data Acquisition: A series of two-dimensional (2D) NMR experiments are performed, including:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled through chemical bonds, primarily used for assigning amino acid spin systems.[6][9]

-

TOCSY (Total Correlation Spectroscopy): Shows correlations between all protons within a spin system, facilitating the identification of amino acid residues.[6][9]

-

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals protons that are close in space (typically < 5 Å), providing the crucial distance restraints for 3D structure calculation.[6][10]

-

-

Resonance Assignment: The signals in the NMR spectra are assigned to specific atoms in the peptide sequence.[6]

-

Structural Restraint Collection: NOE cross-peaks are converted into upper distance limits between protons. Dihedral angle restraints can be derived from coupling constants.[6]

-

Structure Calculation: The collected restraints are used in computational algorithms (e.g., molecular dynamics or distance geometry) to generate an ensemble of 3D structures consistent with the experimental data.

-

Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

| Experiment | Information Obtained |

| 1D 1H NMR | Initial assessment of sample purity and folding. |

| 2D COSY | Through-bond J-coupling between adjacent protons. |

| 2D TOCSY | Correlations between all protons within an amino acid residue. |

| 2D NOESY | Through-space correlations between protons close in proximity (<5Å). |

| 1H-15N HSQC | Correlation of each nitrogen atom with its attached proton. |

Table 2: Key NMR Experiments for Peptide Structural Analysis.

References

- 1. jchemrev.com [jchemrev.com]

- 2. Mass spectrometry of peptides and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protein mass spectrometry - Wikipedia [en.wikipedia.org]

- 5. diposit.ub.edu [diposit.ub.edu]

- 6. pubs.acs.org [pubs.acs.org]

- 7. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. NMR Spectroscopy of Peptides and Proteins | Springer Nature Experiments [experiments.springernature.com]

- 9. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 10. chem.uzh.ch [chem.uzh.ch]

In Vivo Pharmacokinetic Profile of Phenylalanyl-leucyl-leucyl-arginyl-asparagine: A Technical Overview

Disclaimer: As of October 2025, specific in vivo pharmacokinetic studies for the peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (Phe-Leu-Leu-Arg-Asn) are not available in the public domain. The following guide is constructed based on established principles of peptide pharmacokinetics and metabolism of its constituent amino acids, providing a predictive framework for researchers.

This technical guide offers a comprehensive overview of the anticipated in vivo pharmacokinetics of the pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRA). This document is intended for researchers, scientists, and professionals in drug development, providing insights into the expected absorption, distribution, metabolism, and excretion (ADME) profile of this peptide. Due to the absence of direct studies, this guide synthesizes information from related peptides and general principles of peptide and amino acid metabolism.

Predicted Pharmacokinetic Parameters

Given the nature of short, unmodified peptides, FLLRA is expected to have a short plasma half-life. The table below summarizes the anticipated pharmacokinetic challenges and metabolic pathways based on its amino acid composition.

| Pharmacokinetic Parameter | Predicted Challenge/Characteristic for FLLRA | Rationale based on Amino Acid Composition |

| Absorption | Poor oral bioavailability. Likely requires parenteral administration (e.g., intravenous, intraperitoneal). | Peptides are susceptible to enzymatic degradation in the gastrointestinal tract and have low permeability across the intestinal epithelium. |

| Distribution | Likely confined to the systemic circulation with limited tissue penetration. | The hydrophilic nature of Arginine and Asparagine may limit passive diffusion across cell membranes. Peptide transduction domains are often required for efficient cell permeation[1]. |

| Metabolism | Rapid degradation by peptidases in plasma and tissues. | The primary mechanism of degradation for small peptides is peptidase-mediated hydrolysis, particularly at the terminal amino acids[2]. The N-terminal Phenylalanine and C-terminal Asparagine are susceptible to exopeptidases. |

| Excretion | Renal clearance of the intact peptide and its metabolites. | Small molecules and peptide fragments are typically eliminated by the kidneys. |

Experimental Protocols for Pharmacokinetic Characterization

While no specific protocols for FLLRA exist, the following methodologies are standard for determining the in vivo pharmacokinetics of novel peptides.

1. Stability Analysis in Biological Matrices:

-

Objective: To determine the in vitro stability of FLLRA in plasma and whole blood, which informs the choice of matrix for in vivo sample analysis.

-

Protocol:

-

Incubate FLLRA at a known concentration (e.g., 20 µg/mL) in fresh plasma and whole blood at room temperature.

-

Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Immediately quench enzymatic activity, for example, by snap-freezing in liquid nitrogen.

-

Quantify the remaining peptide concentration using a validated analytical method like UPLC-MS/MS.

-

Calculate the half-life (t½) in each matrix. For some peptides, stability is higher in whole blood compared to plasma[2].

-

2. In Vivo Pharmacokinetic Study in an Animal Model (e.g., Mice):

-

Objective: To determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution after intravenous and potentially other routes of administration.

-

Protocol:

-

Administer FLLRA to mice via intravenous (IV) and intraperitoneal (IP) routes.

-

Collect blood samples at predetermined time points using techniques like micro-sampling.

-

Process blood samples immediately (e.g., snap-freezing) to prevent ex vivo degradation[2].

-

Extract the peptide from the biological matrix.

-

Quantify the peptide concentration using a validated UPLC-MS/MS assay with a lower limit of quantification (LLOQ) appropriate for the expected concentrations.

-

Perform pharmacokinetic analysis on the concentration-time data to determine key parameters.

-

Predicted Metabolic Pathways and Experimental Workflows

The following diagrams illustrate the expected metabolic fate of FLLRA and a typical workflow for its pharmacokinetic analysis.

Strategies for Improving Stability

A significant challenge in the development of peptide therapeutics is their susceptibility to enzymatic degradation[2]. Should FLLRA prove to have a very short half-life, several strategies could be employed to enhance its stability:

-

Terminal Modifications: Acetylation of the N-terminus or amidation of the C-terminus can block exopeptidase activity.

-

D-Amino Acid Substitution: Replacing L-amino acids with their D-enantiomers can confer resistance to proteolytic degradation[1].

-

Peptide Stapling: Introducing chemical braces can lock the peptide into a specific conformation, improving stability and cell permeability[3].

References

- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Bioanalysis of the Ex Vivo Labile PACE4 Inhibitory Peptide Ac-[d-Leu]LLLRVK-Amba in Whole Blood Using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry Quantification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

Unraveling the Cellular Response: A Technical Guide to Pathways Activated by Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN), and its more commonly studied N-terminally serine-extended analog, Sthis compound, are potent activators of a critical class of G protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). Specifically, this compound and Sthis compound act as agonists for PAR1 and PAR2, mimicking the tethered ligand that is endogenously generated by proteolytic cleavage of the receptor's N-terminus. The activation of these receptors by this compound initiates a cascade of intracellular signaling events that are pivotal in a multitude of physiological and pathological processes, including thrombosis, inflammation, and cancer progression. This technical guide provides a comprehensive overview of the core cellular pathways activated by this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the signaling networks involved.

Core Signaling Pathways Activated by this compound

This compound-mediated activation of PAR1 and PAR2 leads to the engagement of multiple heterotrimeric G protein subfamilies, primarily Gq/11, Gi/o, and G12/13. This diverse G protein coupling allows for the initiation of several distinct downstream signaling cascades, culminating in a wide array of cellular responses. The principal pathways activated by this compound are:

-

Gq/11-PLC-Calcium Mobilization Pathway: Activation of Gq/11 proteins by this compound-bound PARs stimulates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. This transient increase in intracellular calcium concentration is a critical second messenger that modulates the activity of numerous enzymes and transcription factors.

-

Gi/o-Adenylyl Cyclase Inhibition Pathway: The Gi/o pathway, when activated by this compound, leads to the inhibition of adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP), another crucial second messenger. By inhibiting adenylyl cyclase, this compound effectively reduces intracellular cAMP levels, thereby modulating the activity of cAMP-dependent protein kinase (PKA) and its downstream targets.

-

G12/13-RhoA Activation Pathway: this compound-induced activation of G12/13 proteins stimulates the Rho family of small GTPases, most notably RhoA. This is mediated by Rho guanine nucleotide exchange factors (RhoGEFs). Activated, GTP-bound RhoA regulates a variety of cellular processes, including cytoskeletal dynamics, cell adhesion, and migration, primarily through its downstream effector, Rho-associated coiled-coil containing protein kinase (ROCK).

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway: The activation of the MAPK cascade, particularly the Extracellular signal-Regulated Kinase (ERK) 1 and 2, is a common downstream consequence of this compound signaling. This activation can be initiated through both G protein-dependent and β-arrestin-mediated pathways, often involving transactivation of receptor tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR). Phosphorylated ERK (p-ERK) translocates to the nucleus to regulate the activity of transcription factors involved in cell proliferation, differentiation, and survival.

-

Nuclear Factor-kappa B (NF-κB) Signaling Pathway: this compound can also induce the activation of the NF-κB transcription factor, a master regulator of inflammatory and immune responses. This activation typically proceeds through the canonical pathway, involving the phosphorylation and subsequent degradation of the inhibitory IκBα protein. The liberated NF-κB complex then translocates to the nucleus to initiate the transcription of pro-inflammatory genes.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound (as Sthis compound) induced activation of various cellular pathways. These values can vary depending on the cell type and experimental conditions.

| Agonist | Receptor | Cellular Response | Cell Type | EC50/IC50 | Reference |

| Sthis compound-NH2 | PAR1 | Platelet Aggregation | Human Platelets | 24 µM | [1] |

| Tthis compound (PAR1 agonist) | PAR1 | RhoA Activation | LNCaP cells | Not specified for peptide | [2] |

| SLIGKV (PAR2 agonist) | PAR2 | RhoA Activation | LNCaP cells | Not specified for peptide | [2] |

Note: Specific EC50 values for this compound/Sthis compound across all discussed pathways are not consistently reported in the literature, often due to the focus on maximal activation or comparison with other agonists. The provided data represents available quantitative information.

Mandatory Visualizations

Signaling Pathway Diagrams

References

An In-Depth Technical Guide on the Stability and Degradation of the Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pentapeptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that has garnered interest in research due to its biological activities, particularly as an agonist of Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor involved in a variety of physiological and pathological processes, including thrombosis, inflammation, and cell proliferation. Understanding the stability and degradation profile of this compound is crucial for its potential therapeutic applications, as these factors directly influence its shelf-life, bioavailability, and in vivo efficacy.

This technical guide provides a comprehensive overview of the stability and degradation of the this compound peptide. It covers its chemical properties, potential degradation pathways, and the signaling cascade it initiates upon binding to its receptor. Furthermore, this guide outlines detailed experimental protocols for assessing peptide stability and presents available data in a structured format to aid researchers in their drug development efforts.

Chemical Properties of this compound

The this compound peptide is composed of five amino acids: Phenylalanine (F), Leucine (L), Leucine (L), Arginine (R), and Asparagine (N). Its structure and physicochemical properties are summarized in the table below.

| Property | Value |

| Full Name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine |

| Amino Acid Sequence | Phe-Leu-Leu-Arg-Asn (this compound) |

| Molecular Formula | C₃₄H₅₆N₁₀O₉ |

| Molecular Weight | 748.9 g/mol |

| Isoelectric Point (pI) | Estimated to be basic due to the presence of Arginine. |

| Solubility | Expected to be soluble in aqueous solutions, particularly at acidic pH, due to the presence of the charged Arginine residue. The hydrophobic Phenylalanine and Leucine residues may impact solubility at neutral pH. |

| Structure |  (Note: Structure shown is for Sthis compound, a closely related peptide with an additional N-terminal Serine) (Note: Structure shown is for Sthis compound, a closely related peptide with an additional N-terminal Serine) |

Potential Degradation Pathways

The stability of a peptide is intrinsically linked to its amino acid sequence and the environmental conditions it is exposed to. For this compound, several potential degradation pathways can be anticipated:

-

Hydrolysis of Peptide Bonds: Like all peptides, this compound is susceptible to hydrolysis of its peptide bonds, leading to fragmentation. This can be catalyzed by acidic or basic conditions and elevated temperatures.

-

Deamidation of Asparagine: The asparagine (N) residue is prone to deamidation, a non-enzymatic reaction that converts the asparagine side chain into aspartic acid or isoaspartic acid. This introduces a negative charge and can alter the peptide's structure and function. Deamidation is typically accelerated at neutral to basic pH.

-

Oxidation: While this compound does not contain highly susceptible residues like methionine or cysteine, oxidation can still occur under certain conditions, particularly in the presence of metal ions or reactive oxygen species.

-

Enzymatic Degradation: In a biological environment, this compound is susceptible to degradation by various proteases and peptidases present in plasma, serum, and tissues. The specific cleavage sites will depend on the proteases present. For instance, trypsin would be expected to cleave after the Arginine (R) residue.

This compound Signaling Pathway

This compound acts as an agonist for Protease-Activated Receptor 1 (PAR1), a G protein-coupled receptor. Upon binding, this compound induces a conformational change in PAR1, initiating a downstream signaling cascade. The primary signaling pathways activated by PAR1 agonists involve the coupling to heterotrimeric G proteins, including Gq/11 and Gi/o.[1]

Activation of Gq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). Concurrently, activation of Gi inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. These signaling events culminate in various cellular responses, such as platelet aggregation and cell proliferation.

Experimental Protocols

A systematic approach is required to evaluate the stability of the this compound peptide. This involves subjecting the peptide to various stress conditions and analyzing its degradation over time using appropriate analytical techniques.

Experimental Workflow for Stability Testing

Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the primary tool for quantifying the remaining intact peptide and monitoring the formation of degradation products.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is suitable for separating the peptide and its degradation products.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 60% Mobile Phase B over 20-30 minutes is a good starting point for method development.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 214 nm and 280 nm.

-

Temperature: 30-40 °C.

This method should be validated for its stability-indicating properties by demonstrating that it can resolve the main peptide peak from all significant degradation products formed under stress conditions.

Forced Degradation Studies

To understand the degradation pathways, forced degradation studies are performed by exposing the this compound peptide to harsh conditions.

-

Acid Hydrolysis: Incubate the peptide solution (e.g., 1 mg/mL) in 0.1 M HCl at 60°C for several hours.

-

Base Hydrolysis: Incubate the peptide solution in 0.1 M NaOH at room temperature for a few hours.

-

Oxidative Degradation: Treat the peptide solution with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Heat the peptide solution at 70°C.

-

Photodegradation: Expose the peptide solution to UV light.

Samples should be taken at various time points and analyzed by the stability-indicating HPLC method.

In Vitro Plasma Stability

To assess the susceptibility of this compound to enzymatic degradation in a biological matrix, an in vitro plasma stability assay is conducted.[2]

-

Prepare a stock solution of this compound in a suitable solvent.

-

Incubate the peptide (e.g., at a final concentration of 1-10 µM) in fresh plasma (e.g., human, rat, or mouse) at 37°C.

-

At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the incubation mixture.

-

Quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate plasma proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining this compound.

-

The half-life (t₁/₂) of the peptide in plasma can then be calculated from the degradation rate constant.

Degradation Product Identification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the structural elucidation of degradation products.

-

Separate the degradation products using the developed HPLC method.

-

Introduce the eluent into a mass spectrometer.

-

Acquire the full scan mass spectra to determine the molecular weights of the degradation products.

-

Perform tandem MS (MS/MS) on the parent ions of the degradation products to obtain fragmentation patterns.

-

By analyzing the fragmentation patterns, the site of modification or cleavage in the peptide sequence can be determined.

Data Presentation

Due to a lack of publicly available quantitative stability data for the Phenylalanyl-leucyl-leucyl-arginyl-asparagine (this compound) peptide, the following tables present representative data for peptides with similar structural features. This information is intended to be illustrative of the types of data that would be generated in stability studies of this compound.

Table 1: Illustrative pH-Dependent Degradation of a Peptide Containing Asparagine

| pH | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |

| 3.0 | 0.01 | 69.3 |

| 5.0 | 0.05 | 13.9 |

| 7.4 | 0.20 | 3.5 |

| 9.0 | 0.50 | 1.4 |

Data is hypothetical and representative for a peptide susceptible to deamidation.

Table 2: Illustrative Temperature-Dependent Degradation of a Peptide at pH 7.4

| Temperature (°C) | Apparent First-Order Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |

| 4 | 0.02 | 34.7 |

| 25 | 0.20 | 3.5 |

| 40 | 0.95 | 0.73 |

Data is hypothetical and representative.

Table 3: Illustrative In Vitro Plasma Stability of a Synthetic Peptide

| Plasma Source | Half-life (t₁/₂) (minutes) |

| Human | 45 |

| Rat | 25 |

| Mouse | 18 |

Data is hypothetical and representative.

Conclusion

References

Methodological & Application

Application Notes and Protocols for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) is a synthetic peptide that acts as a potent and selective agonist for the Protease-Activated Receptor 1 (PAR1), a G-protein coupled receptor (GPCR). PAR1 is activated physiologically by the proteolytic cleavage of its N-terminus by proteases such as thrombin, which unmasks a tethered ligand that binds to and activates the receptor. This compound mimics this tethered ligand, allowing for the direct and specific activation of PAR1 in experimental settings without the need for enzymatic cleavage. This makes this compound a valuable tool for studying PAR1 signaling and its downstream cellular effects in various physiological and pathological processes, including thrombosis, inflammation, vascular biology, and cancer.

These application notes provide detailed protocols for the use of this compound in cell culture, including guidelines for its preparation, storage, and application in common cell-based assays.

Peptide Information

| Characteristic | Description |

| Full Name | Phenylalanyl-leucyl-leucyl-arginyl-asparagine |

| Abbreviation | This compound |

| Molecular Formula | C₃₃H₅₄N₈O₇ |

| Molecular Weight | 686.84 g/mol |

| Target Receptor | Protease-Activated Receptor 1 (PAR1) |

| Mechanism of Action | Binds to the ligand-binding pocket of PAR1, inducing a conformational change that triggers downstream signaling cascades. |

Solubility and Stability

Proper handling and storage of the this compound peptide are crucial for maintaining its biological activity.

| Parameter | Recommendation |

| Storage (Lyophilized) | Store at -20°C or colder in a desiccated, airtight container. Stable for several years under these conditions.[1] |

| Storage (In Solution) | Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. For short-term storage (days), 4°C is acceptable. Solutions are less stable than the lyophilized form.[2] |

| Reconstitution | For most cell culture applications, reconstitute this compound in sterile, nuclease-free water or a buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-7.4.[3] To enhance solubility, a small amount of an organic solvent like DMSO can be used to create a stock solution, which is then further diluted in aqueous buffer or cell culture medium.[1][3] Ensure the final concentration of the organic solvent is compatible with the cell line being used (typically <0.5% v/v).[3] |

| Stability in Media | Peptides in solution, especially in complex media, can be subject to degradation by proteases. It is recommended to prepare fresh dilutions of this compound in cell culture medium for each experiment.[2] |

Signaling Pathways

Activation of PAR1 by this compound initiates a cascade of intracellular signaling events, primarily through the coupling to heterotrimeric G proteins Gαq and Gα12/13, as well as through β-arrestin pathways.[4] These signaling events lead to diverse cellular responses.

Quantitative Data

The effective concentration of this compound can vary depending on the cell type, the specific assay, and the experimental conditions. The following table summarizes reported concentrations and their effects.

| Cell Type | Assay | Effective Concentration (this compound) | Effect |

| Human Colon Cancer Cells (HT29) | Cell Proliferation | 1 - 300 µmol/L | Increased cell number[5] |

| Human Colon Cancer Cells (HT29-D4) | Cell Motility | 100 µmol/L | Increased cell motility[5] |

| Human Colon Cancer Cells (HT29) | Calcium Mobilization | 100 µmol/L | Prompt increase in intracellular calcium[5] |

| Human Renal Artery Smooth Muscle Cells | Contraction | 1 - 100 µM | Concentration-dependent contraction[6] |

| Rhabdomyosarcoma (RMS) cells | Cell Proliferation | Not specified, but TRAP-6 (a similar PAR1 agonist) was used | Enhanced proliferation |

| Prostate Cancer Cells (VCaP) | Calcium Mobilization | Dose-dependent | Mobilization of intracellular calcium |

Experimental Protocols

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following PAR1 activation by this compound. This is a common and rapid method to assess the functionality of the receptor and its downstream Gαq signaling pathway.

References

Protocol for Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN) Stimulation of Platelets

For Researchers, Scientists, and Drug Development Professionals

Introduction

Platelets are anucleated cell fragments that play a critical role in hemostasis and thrombosis. The activation of platelets is a key event in these processes, and it can be initiated by a variety of agonists. One such agonist is the synthetic peptide Phenylalanyl-leucyl-leucyl-arginyl-asparagine (FLLRN), which is a potent and selective activator of the Protease-Activated Receptor 1 (PAR1). PAR1 is a G protein-coupled receptor that is the major thrombin receptor on human platelets. The peptide sequence Sthis compound (Ser-Phe-Leu-Leu-Arg-Asn) corresponds to the tethered ligand sequence of human PAR1 and is widely used to study PAR1-mediated platelet activation. This document provides detailed application notes and protocols for the stimulation of platelets with this compound/Sthis compound, focusing on three key assays: platelet aggregation, intracellular calcium mobilization, and P-selectin expression.

Signaling Pathway of this compound/Sthis compound in Human Platelets

This compound/Sthis compound binding to PAR1 initiates a signaling cascade that leads to platelet activation. The primary signaling pathway involves the coupling of PAR1 to the Gq and G12/13 alpha subunits of heterotrimeric G proteins.

Activation of Gq leads to the stimulation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the dense tubular system (the platelet's equivalent of the endoplasmic reticulum), triggering the release of stored calcium (Ca2+) into the cytoplasm. DAG, along with the elevated cytoplasmic calcium, activates Protein Kinase C (PKC).

The increase in intracellular calcium and the activation of PKC are central to the subsequent events in platelet activation. These include the phosphorylation of various downstream targets, leading to:

-

Granule Secretion: The contents of alpha and dense granules are released. The release of alpha granules results in the surface expression of P-selectin, an adhesion molecule.

-

Integrin αIIbβ3 Activation: The major platelet integrin, αIIbβ3 (also known as GPIIb/IIIa), undergoes a conformational change to its high-affinity state, enabling it to bind fibrinogen and mediate platelet aggregation.

The G12/13 pathway, acting through Rho/Rho kinase, contributes to platelet shape change.

Figure 1. this compound/Sthis compound Signaling Pathway in Platelets.

Quantitative Data Summary

The following tables summarize the quantitative data for the stimulation of human platelets with Sthis compound.

| Parameter | Value | Assay | Reference |

| EC50 | ~1-5 µM | Platelet Aggregation | |

| EC50 | ~1-2 µM | Calcium Mobilization | |

| Concentration Range | 5-20 µM | Platelet Aggregation | [1] |

| Median Concentration | 9.75 µM | Double Wave Aggregation | [1] |

| Concentration for P-selectin | 1-100 µM | Flow Cytometry | [1] |

Note: EC50 values can vary depending on the specific experimental conditions, such as platelet preparation (platelet-rich plasma vs. washed platelets) and donor variability.

| Sthis compound Concentration | P-selectin Positive Platelets (%) | Reference |

| Basal (Unstimulated) | 1.9 - 4.0 % | [2] |

| 1 µM | Variable, used as a stimulant | [3] |

| 100 µM | Significant increase | [1] |

Experimental Protocols

Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets

This initial step is common for all subsequent assays.

Figure 2. Workflow for Platelet Preparation.

Materials:

-

Human whole blood collected in 3.2% or 3.8% sodium citrate.

-

Acid-Citrate-Dextrose (ACD) solution: 85 mM trisodium citrate, 71 mM citric acid, 111 mM glucose.

-

Tyrode's Buffer (pH 7.4): 137 mM NaCl, 2.7 mM KCl, 12 mM NaHCO3, 0.4 mM NaH2PO4, 1 mM MgCl2, 5.5 mM glucose, 10 mM HEPES.

Procedure:

-

Blood Collection: Collect human whole blood into tubes containing sodium citrate as an anticoagulant. Mix gently by inversion.

-